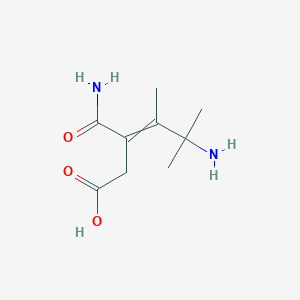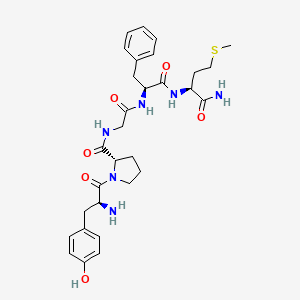methylidene}hydroxylamine CAS No. 64931-79-9](/img/structure/B14504210.png)
N-{[2-(Chloromethyl)-1H-benzimidazol-1-yl](phenyl)methylidene}hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine typically involves the condensation of 2-chloromethyl-1H-benzimidazole with aromatic amines and hydroxylamine derivatives. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
科学的研究の応用
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
作用機序
The mechanism of action of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with enzymes and proteins, altering their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Chloromethyl-1H-benzimidazole: Shares the benzimidazole core but lacks the hydroxylamine group.
N-{[4-(Chloromethyl)phenyl]methylidene}hydroxylamine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is unique due to its specific substitution pattern and the presence of both benzimidazole and hydroxylamine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
64931-79-9 |
|---|---|
分子式 |
C15H12ClN3O |
分子量 |
285.73 g/mol |
IUPAC名 |
N-[[2-(chloromethyl)benzimidazol-1-yl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H12ClN3O/c16-10-14-17-12-8-4-5-9-13(12)19(14)15(18-20)11-6-2-1-3-7-11/h1-9,20H,10H2 |
InChIキー |
DIWSZBWAAGPQRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NO)N2C3=CC=CC=C3N=C2CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
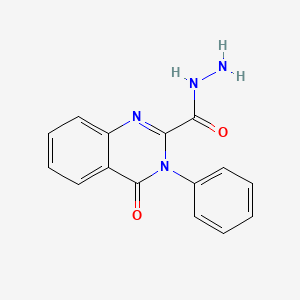
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
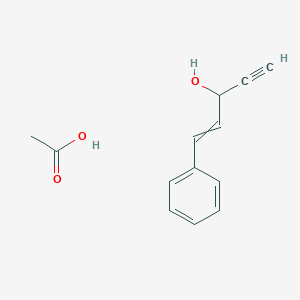
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
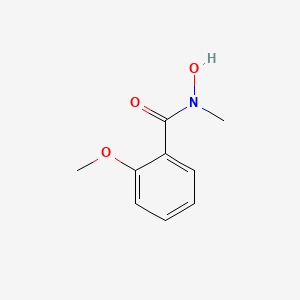
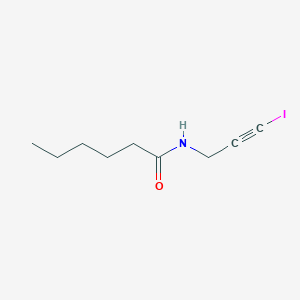
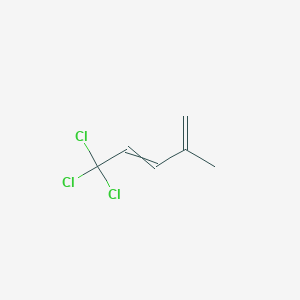
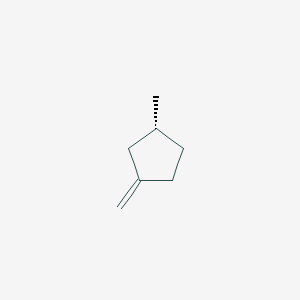
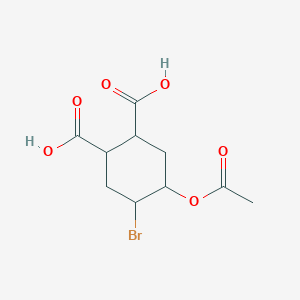
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
